3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene
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Overview
Description
3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene is a complex organic compound that belongs to the class of naphthothiophenes These compounds are characterized by a fused ring structure containing both naphthalene and thiophene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene typically involves a multi-step process. One common method is the Bradsher cyclization, which is used to form the naphthothiophene core. This process often requires harsh conditions, including several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps from commercial materials, minimizing redox reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Lithium-Halogen Exchange: This reaction is used to functionalize the compound further, requiring specific conditions to avoid undesired rearrangement reactions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions include various substituted naphthothiophenes, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and ethoxymethyl group play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The specific order of addition in lithiation is required to avoid undesired rearrangement reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with a similar bromine substitution but lacks the naphthalene unit.
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in the synthesis of conductive polymers.
Uniqueness
3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene is unique due to its fused ring structure combining naphthalene and thiophene units. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
62615-41-2 |
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Molecular Formula |
C15H13BrOS |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-bromo-2-(ethoxymethyl)benzo[g][1]benzothiole |
InChI |
InChI=1S/C15H13BrOS/c1-2-17-9-13-14(16)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-8H,2,9H2,1H3 |
InChI Key |
HBURUIFPPYPGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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